2-Phenyl-6-aminoquinazoline
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Overview
Description
2-Phenyl-6-aminoquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a phenyl group at the second position and an amino group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-aminoquinazoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with benzyl cyanamide under acidic conditions. This reaction typically employs hydrochloric acid as a mediator and proceeds via a [4+2] annulation mechanism . Another method involves the condensation of 2-phenyl-3,1-benzoxazine-4-one with substituted phenyl ureas .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted reactions and metal-catalyzed reactions, such as palladium-catalyzed cyclization, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-6-aminoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tyrosine kinases and other molecular targets.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-6-aminoquinazoline involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of key proteins involved in cell signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylquinazoline: Lacks the amino group at the sixth position, resulting in different biological activities.
6-Aminoquinazoline: Lacks the phenyl group at the second position, affecting its binding affinity to molecular targets.
2-Phenyl-4-aminoquinazoline: Substitution at the fourth position instead of the sixth position alters its chemical reactivity and biological properties.
Uniqueness: 2-Phenyl-6-aminoquinazoline is unique due to the presence of both the phenyl group at the second position and the amino group at the sixth position. This specific substitution pattern enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H11N3 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-phenylquinazolin-6-amine |
InChI |
InChI=1S/C14H11N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI Key |
YCKJSTQXXLAKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
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